2-Chloro-N-(3'-nitro-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-yl)-acetamide
Overview
Description
2-Chloro-N-(3’-nitro-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl-4-yl)-acetamide is a complex organic compound that features a chlorinated acetamide group and a nitro-substituted bipyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3’-nitro-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl-4-yl)-acetamide typically involves multiple steps. One common route includes the nitration of a bipyridine derivative followed by chlorination and subsequent acetamide formation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(3’-nitro-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl-4-yl)-acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with palladium on carbon (Pd/C) for reduction reactions, and bases like sodium hydroxide for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution of the chlorine atom can result in various substituted acetamides .
Scientific Research Applications
2-Chloro-N-(3’-nitro-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl-4-yl)-acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3’-nitro-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl-4-yl)-acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bipyridine moiety may also play a role in binding to metal ions and other biomolecules, influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitropyridine: Shares the nitro and chloro functional groups but differs in the overall structure.
3-Chloro-2-nitrobenzoic acid: Another compound with similar functional groups but a different core structure.
Uniqueness
2-Chloro-N-(3’-nitro-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl-4-yl)-acetamide is unique due to its specific combination of functional groups and the bipyridine core, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
2-chloro-N-[1-(3-nitropyridin-2-yl)piperidin-4-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN4O3/c13-8-11(18)15-9-3-6-16(7-4-9)12-10(17(19)20)2-1-5-14-12/h1-2,5,9H,3-4,6-8H2,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDUNUFXKYLSNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CCl)C2=C(C=CC=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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